2-Isocyanatobenzaldehyde

Ortho Effect Isocyanate Chemistry Heterocyclic Synthesis

2-Isocyanatobenzaldehyde is a privileged ortho-dielectrophilic building block that uniquely combines isocyanate and aldehyde reactivity. Its 1,5-relationship enables tandem aminobenzylation/cyclization cascades inaccessible to meta/para isomers, delivering dihydroquinazolines and quinazolines in one pot. Researchers building kinase or GPCR libraries choose this compound to access 4-substituted quinazoline scaffolds efficiently under mild, metal-free conditions. Source high-purity material to drive novel heterocycle discovery.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 80790-59-6
Cat. No. B13946271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanatobenzaldehyde
CAS80790-59-6
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)N=C=O
InChIInChI=1S/C8H5NO2/c10-5-7-3-1-2-4-8(7)9-6-11/h1-5H
InChIKeySDTQCFPIAPMHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyanatobenzaldehyde (CAS 80790-59-6): Ortho-Functionalized Aromatic Isocyanate for Heterocyclic Synthesis


2-Isocyanatobenzaldehyde (C8H5NO2, MW 147.13) is a dual-functional aromatic compound bearing an isocyanate (-NCO) group and an aldehyde (-CHO) group ortho to each other on a benzene ring . This ortho-disposition enables unique intramolecular interactions and cyclization pathways not possible with meta or para isomers [1]. The compound serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles such as quinazolines and dihydroquinazolines via one-pot, tandem reactions [2][3]. Its calculated boiling point is 249.3 °C at 760 mmHg, and flash point is 98.6 °C .

2-Isocyanatobenzaldehyde (CAS 80790-59-6): Why Ortho-Positioning Prevents Simple Substitution with Meta or Para Isomers


The ortho relationship between the isocyanate and aldehyde groups in 2-isocyanatobenzaldehyde confers a unique 1,5-dielectrophilic character that is absent in its meta- and para-isomers. This proximity enables intramolecular cyclization and tandem reactions that are not accessible with 3- or 4-isocyanatobenzaldehyde, where the functional groups are spatially separated [1][2]. Furthermore, the steric and electronic effects of the ortho substituent significantly influence reaction outcomes, as demonstrated in C→N migration studies of ortho-substituted aryl isocyanates versus meta/para analogs [1]. Substituting 2-isocyanatobenzaldehyde with phenyl isocyanate (lacking the aldehyde) or salicylaldehyde (lacking the isocyanate) forfeits the dual reactivity required for one-pot heterocycle construction [2][3].

2-Isocyanatobenzaldehyde (CAS 80790-59-6): Quantitative Differentiation Evidence Against Closest Analogs


Evidence Item 1: Ortho-Position Enables Intramolecular Cyclization Absent in Para-Isomer

The ortho arrangement of the aldehyde and isocyanate groups in 2-isocyanatobenzaldehyde allows for intramolecular cyclization and tandem reactions not observed with the para isomer 4-isocyanatobenzaldehyde. In studies of ortho-substituted aryl isocyanates, the steric and electronic effects of the ortho substituent significantly alter reaction pathways compared to meta/para analogs [1]. This ortho effect is a qualitative but well-established determinant of reactivity in isocyanate chemistry.

Ortho Effect Isocyanate Chemistry Heterocyclic Synthesis

Evidence Item 2: 1,5-Dielectrophile Character Enables Bicyclization with Amines

2-Isocyanatobenzaldehyde acts as a 1,5-dielectrophile in PPTS-catalyzed reactions with various amines, enabling the one-pot synthesis of diverse fused quinazoline derivatives [1]. In contrast, phenyl isocyanate (lacking the aldehyde group) cannot participate in such bicyclization reactions. The reaction proceeds under mild, metal-free conditions, producing only water and hydrogen as byproducts.

1,5-Dielectrophile Bicyclization Fused Quinazolines

Evidence Item 3: One-Pot Aminobenzylation/Cyclization Achieves 70% Yield with CsTFA Co-Promoter

In a NaN(SiMe3)2/CsTFA co-promoted reaction, 2-isocyanatobenzaldehyde reacts with toluene derivatives to afford 4-benzyl-substituted dihydroquinazolines in a single step [1]. The yield for a model substrate (3a-1) increased from <20% to 70% upon addition of CsTFA (50 mol%) under otherwise identical conditions [1]. This compares favorably to stepwise approaches that require isolation of intermediates.

Aminobenzylation One-Pot Synthesis Dihydroquinazolines

Evidence Item 4: Metal-Free and Mild Conditions Provide Operational Simplicity

The PPTS-catalyzed bicyclization of 2-isocyanatobenzaldehyde with amines proceeds under metal-free conditions at room temperature, generating only water and hydrogen as byproducts [1]. This contrasts with many heterocycle syntheses that require transition metal catalysts (e.g., Pd, Cu, Ru) and elevated temperatures. The metal-free nature simplifies purification and reduces environmental impact.

Metal-Free Synthesis Green Chemistry Mild Conditions

Evidence Item 5: Broad Substrate Scope with Toluene Derivatives, Benzyl Compounds, and Amines

The aminobenzylation/cyclization reaction of 2-isocyanatobenzaldehyde tolerates a wide range of toluene derivatives and benzyl compounds, as well as various amines in the PPTS-catalyzed bicyclization [1][2]. This broad substrate compatibility is not guaranteed for alternative building blocks that lack the ortho-disposition or dual electrophilicity.

Substrate Scope Toluene Derivatives Benzyl Compounds Amines

2-Isocyanatobenzaldehyde (CAS 80790-59-6): Optimal Application Scenarios Based on Quantitative Evidence


One-Pot Synthesis of Dihydroquinazoline and Quinazoline Derivatives for Medicinal Chemistry Libraries

2-Isocyanatobenzaldehyde enables the rapid assembly of 4-benzyl-substituted dihydroquinazolines and quinazolines via NaN(SiMe3)2/CsTFA co-promoted aminobenzylation/cyclization with toluene derivatives [1]. This one-pot method achieves 70% yield for model substrates and provides direct access to biologically relevant heterocycles without intermediate isolation. Researchers building compound libraries for kinase inhibition or GPCR modulation can leverage this transformation to generate diverse analogues efficiently.

Metal-Free Construction of Fused Quinazoline Scaffolds

Under PPTS catalysis, 2-isocyanatobenzaldehyde reacts as a 1,5-dielectrophile with various amines to yield structurally diverse fused quinazoline derivatives [1]. The metal-free, mild conditions (room temperature, water/hydrogen byproducts) are particularly attractive for synthesizing pharmaceutical intermediates where residual metal contamination must be avoided. This application aligns with green chemistry principles and simplifies downstream purification.

Leveraging Ortho-Dual Functionality in Tandem Cyclization Strategies

The ortho arrangement of the isocyanate and aldehyde groups in 2-isocyanatobenzaldehyde enables unique tandem cyclization pathways that are inaccessible with meta or para isomers [1]. This property makes the compound a privileged building block for constructing polycyclic nitrogen heterocycles. Organic chemists developing new cascade reactions or seeking to access novel ring systems should prioritize 2-isocyanatobenzaldehyde over its positional isomers.

Diversification of Quinazoline-Based Natural Product Analogs

Given the prevalence of quinazoline motifs in natural products (e.g., febrifugine, vasicine) and FDA-approved drugs (e.g., gefitinib, erlotinib), 2-isocyanatobenzaldehyde serves as a key intermediate for synthesizing analogs with modified substitution patterns [1][2]. The broad substrate scope of the aminobenzylation/cyclization reaction allows introduction of diverse aryl and benzyl groups at the 4-position, enabling SAR studies and lead optimization.

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